molecular formula C13H11NO3 B13980614 5-Methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid

5-Methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13980614
M. Wt: 229.23 g/mol
InChI Key: JVBBTOOJZQKVED-UHFFFAOYSA-N
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Description

1,2-Dihydro-5-methyl-2-oxo-1-phenyl-3-pyridinecarboxylic acid is an organic compound with a complex structure that includes a pyridine ring, a phenyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-5-methyl-2-oxo-1-phenyl-3-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction of a substituted pyridine with a phenyl ketone in the presence of a base can yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-5-methyl-2-oxo-1-phenyl-3-pyridinecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic or pyridine rings .

Scientific Research Applications

1,2-Dihydro-5-methyl-2-oxo-1-phenyl-3-pyridinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dihydro-5-methyl-2-oxo-1-phenyl-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one: Similar in structure but with a pyrazole ring instead of a pyridine ring.

    1-Oxo-2,3-dihydro-1H-indene-2-carboxylic acid: Contains an indene ring system.

    N-(2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)acetamide: Features a pyrrole ring instead of a pyridine ring.

Uniqueness

1,2-Dihydro-5-methyl-2-oxo-1-phenyl-3-pyridinecarboxylic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

5-methyl-2-oxo-1-phenylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H11NO3/c1-9-7-11(13(16)17)12(15)14(8-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,17)

InChI Key

JVBBTOOJZQKVED-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)C(=C1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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